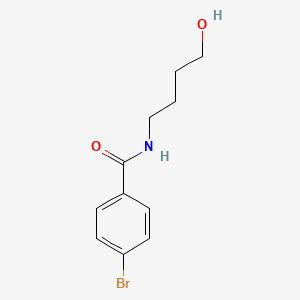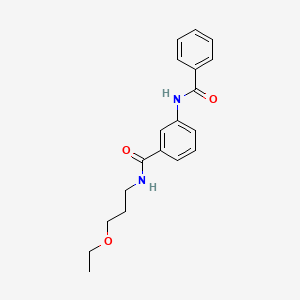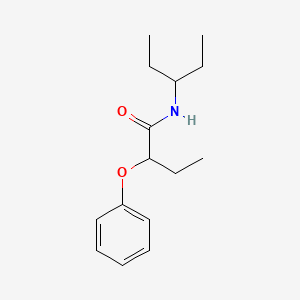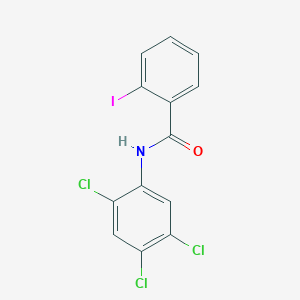
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is often used in chemical research and has various applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methyl aniline with chloroacetyl chloride to form an intermediate, which is then reacted with ethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-ethyl-6-methylphenyl)benzamide
- 2-chloro-N-(2-chloro-4-methylphenyl)benzamide
- 2-chloro-N-(3,5-dimethylphenyl)benzamide
Uniqueness
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-3-18(15-11-7-4-8-12(15)2)16(19)13-9-5-6-10-14(13)17/h4-11H,3H2,1-2H3 |
Clave InChI |
VIKUYWVBOGWPRM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)
![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B14960839.png)


![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B14960852.png)


![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)


![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
